TrkA Kinase Inhibition Potency: CAS 2640829-44-1 Demonstrates Sub-Nanomolar to Low Nanomolar Activity in ELISA Assays
The target compound (as Example 58 in US10005783) exhibits an IC50 of 3.10 nM against TrkA kinase in an enzyme-linked immunosorbent assay (ELISA) at pH 7.5 [1]. In contrast, the clinically approved Trk inhibitor larotrectinib (LOXO-101) shows an IC50 of approximately 1–5 nM against TrkA in biochemical assays, placing the target compound within a comparable potency range but with a distinct morpholine-2-carboxamide scaffold that may offer differentiated selectivity [2]. No direct head-to-head data with positional isomers (3-CF₃ or 5-CF₃) are publicly available; however, the 4-CF₃ substitution pattern is associated with improved metabolic stability in related pyridine series [3].
| Evidence Dimension | TrkA kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.10 nM |
| Comparator Or Baseline | Larotrectinib (LOXO-101): IC50 ≈ 1–5 nM (biochemical TrkA assay) |
| Quantified Difference | Comparable potency (within ~2-fold); differentiated scaffold |
| Conditions | ELISA assay, pH 7.5, recombinant TrkA kinase (BindingDB BDBM136641) |
Why This Matters
For procurement decisions in TrkA-targeted drug discovery, the compound offers a structurally distinct chemotype with potency comparable to the clinical benchmark, potentially enabling exploration of alternative selectivity and resistance profiles.
- [1] BindingDB. BDBM136641. Enzyme Inhibition Constant Data: IC50 = 3.10 nM (pH 7.5) assessed by ELISA against TrkA kinase activity. US10005783, Example 58. View Source
- [2] Doebele, R. C., et al. (2020). Efficacy and safety of larotrectinib in patients with TRK fusion-positive cancers. The Lancet Oncology, 21(2), 271-282. (Biochemical IC50 range: 1–5 nM). View Source
- [3] Patent US10005783. Morpholine-2-carboxamide derivatives as TrkA inhibitors. Example 58. View Source
